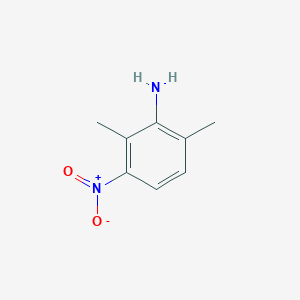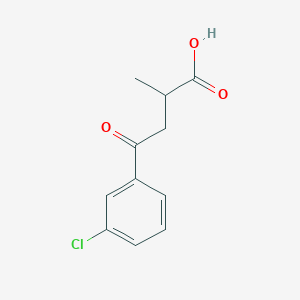![molecular formula C10H13NO2 B181709 3-[4-(Aminomethyl)phenyl]propanoic acid CAS No. 55197-36-9](/img/structure/B181709.png)
3-[4-(Aminomethyl)phenyl]propanoic acid
Descripción general
Descripción
3-[4-(Aminomethyl)phenyl]propanoic acid, also known as 3-(4-Aminophenyl)propionic acid, is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It has a molecular weight of 165.19 .
Molecular Structure Analysis
The molecular structure of 3-[4-(Aminomethyl)phenyl]propanoic acid can be represented by the SMILES stringNc1ccc(CCC(O)=O)cc1 . This indicates that the compound contains an aminomethyl group attached to the 4-position of a phenyl ring, which is further linked to a propanoic acid group. Physical And Chemical Properties Analysis
3-[4-(Aminomethyl)phenyl]propanoic acid is a solid substance . It has a melting point of 133-137 °C .Aplicaciones Científicas De Investigación
Peptide Synthesis
“3-[4-(Aminomethyl)phenyl]propanoic acid” is used in the field of peptide synthesis . It’s a key component in the creation of various peptides, which are short chains of amino acids. These peptides have a wide range of applications in biological research, including the study of protein structure and function, the development of new therapeutic agents, and the design of novel biomaterials .
Antimicrobial Candidates
This compound has been used in the synthesis of derivatives that show promising results as antimicrobial candidates . These derivatives have demonstrated substantial activity against both ESKAPE group bacteria and drug-resistant Candida species . This makes them potential candidates for the development of new antimicrobial drugs, particularly for combating multidrug-resistant bacterial and fungal pathogens .
Amyloid-like Morphological Resemblance
The compound has been used in the synthesis of analogue peptides that exhibit an amyloid-like morphological resemblance . This could be useful in the study of diseases characterized by the formation of amyloid fibrils, such as Alzheimer’s disease .
Pharmaceutical Intermediate
“3-[4-(Aminomethyl)phenyl]propanoic acid” is used as a pharmaceutical intermediate . This means it’s used in the production of other pharmaceutical compounds. The specifics of these applications would depend on the final product being synthesized .
PPARα, -γ, and -δ Agonist Synthesis
The compound has been used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist . These agonists are of interest in the treatment of metabolic disorders, including type 2 diabetes and dyslipidemia .
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJUIINMJGEKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632718 | |
| Record name | 3-[4-(Aminomethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Aminomethyl)phenyl]propanoic acid | |
CAS RN |
55197-36-9 | |
| Record name | 4-(Aminomethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55197-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Aminomethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



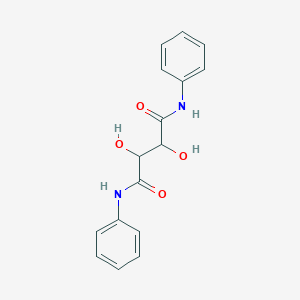

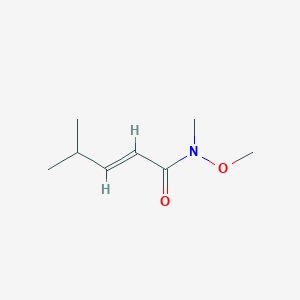
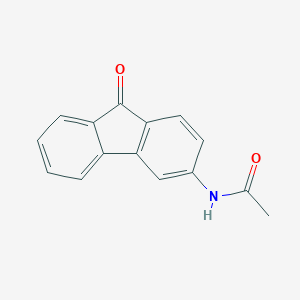
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)


